molecular formula C17H14ClNO4 B1414285 2-(2-Chloro-3,4-dimethoxybenzyl)-1H-isoindole-1,3(2H)-dione CAS No. 2227107-24-4

2-(2-Chloro-3,4-dimethoxybenzyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B1414285
CAS No.: 2227107-24-4
M. Wt: 331.7 g/mol
InChI Key: GFKGIKXBIDFOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-3,4-dimethoxybenzyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a chloro-substituted benzyl group and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-3,4-dimethoxybenzyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-chloro-3,4-dimethoxybenzyl chloride with isoindole-1,3-dione in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for further applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the chloro-substituted benzyl group, resulting in the formation of the corresponding benzyl alcohol.

    Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-3,4-dimethoxybenzyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3,4-dimethoxybenzyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 2-(2-Chloro-3,4-dimethoxybenzyl)-1H-isoindole-1,3(2H)-dione
  • This compound
  • This compound

Uniqueness: The presence of both chloro and methoxy groups in this compound imparts unique chemical and biological properties compared to other isoindole derivatives. These functional groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[(2-chloro-3,4-dimethoxyphenyl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c1-22-13-8-7-10(14(18)15(13)23-2)9-19-16(20)11-5-3-4-6-12(11)17(19)21/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKGIKXBIDFOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-3,4-dimethoxybenzyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(2-Chloro-3,4-dimethoxybenzyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-(2-Chloro-3,4-dimethoxybenzyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-(2-Chloro-3,4-dimethoxybenzyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-(2-Chloro-3,4-dimethoxybenzyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-(2-Chloro-3,4-dimethoxybenzyl)-1H-isoindole-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.